Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate
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Overview
Description
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and methyl ester functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 2-fluorobenzoate followed by further bromination at the benzylic position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a suitable solvent like dichloromethane or carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic bromomethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Produces substituted benzoates with various functional groups.
Oxidation: Yields carboxylic acids or aldehydes.
Reduction: Results in the formation of the corresponding hydrocarbons.
Scientific Research Applications
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-fluorobenzoate
- Methyl 3-bromo-2-fluorobenzoate
- Methyl 5-(bromomethyl)-2-fluorobenzoate
Uniqueness
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of its structure for various applications.
Properties
Molecular Formula |
C9H7Br2FO2 |
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Molecular Weight |
325.96 g/mol |
IUPAC Name |
methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)6-2-5(4-10)3-7(11)8(6)12/h2-3H,4H2,1H3 |
InChI Key |
PKXSJCYCZIZJMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)CBr)Br)F |
Origin of Product |
United States |
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